DI[1,3,5-Triazine-2,4,6-triamine] oxalate

Stoichiometry Nitrogen content Formulation design

DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS 70285-36-8) is a crystalline organic salt with the molecular formula C₈H₁₄N₁₂O₄ and a molecular weight of 342.28 g/mol, belonging to the melamine oxalate family of compounds. Its defining structural feature is a 2:1 molar stoichiometry of melamine (1,3,5-triazine-2,4,6-triamine) to oxalic acid, which distinguishes it from the more commonly referenced 1:1 melamine monoxalate (CAS 67797-68-6, formula C₅H₈N₆O₄, MW 216.16 g/mol).

Molecular Formula C8H14N12O4
Molecular Weight 342.28 g/mol
CAS No. 70285-36-8
Cat. No. B12665428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI[1,3,5-Triazine-2,4,6-triamine] oxalate
CAS70285-36-8
Molecular FormulaC8H14N12O4
Molecular Weight342.28 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O
InChIInChI=1S/2C3H6N6.C2H2O4/c2*4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h2*(H6,4,5,6,7,8,9);(H,3,4)(H,5,6)
InChIKeyMCQLDSBXMCNAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS 70285-36-8): Procurement-Grade Overview of a 2:1 Melamine-Oxalate Salt


DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS 70285-36-8) is a crystalline organic salt with the molecular formula C₈H₁₄N₁₂O₄ and a molecular weight of 342.28 g/mol, belonging to the melamine oxalate family of compounds [1]. Its defining structural feature is a 2:1 molar stoichiometry of melamine (1,3,5-triazine-2,4,6-triamine) to oxalic acid, which distinguishes it from the more commonly referenced 1:1 melamine monoxalate (CAS 67797-68-6, formula C₅H₈N₆O₄, MW 216.16 g/mol) . This compound is classified within the broader category of nitrogen-rich heterocyclic salts and has been documented in primary literature and patent filings as a functional component in flame-retardant polymer formulations and gas generant compositions for automotive restraint systems [2][3].

Why Generic Melamine Oxalate Substitution Is Not Equivalent: Stoichiometry-Driven Performance Differences in DI[1,3,5-Triazine-2,4,6-triamine] oxalate


Generic substitution among melamine oxalate salts is scientifically unsound because performance-critical properties—nitrogen content, thermal decomposition pathway, acid-release profile, and polymer-matrix interaction—are stoichiometry-dependent [1]. The 2:1 dimelamine oxalate (CAS 70285-36-8) contains a higher weight fraction of the active triazine-triamine moiety per unit mass compared to the 1:1 monoxalate (CAS 67797-68-6), directly affecting nitrogen gas dilution capacity during combustion and the kinetics of condensed-phase flame-retardant action [1]. In gas generant applications, the melamine-to-oxalic acid molar ratio modulates burn rate, gas yield, and combustion flame temperature; the patent literature explicitly claims a working range of 1:1 to 2:3, confirming that stoichiometry is a tunable performance parameter rather than an interchangeable specification [2]. Procurement of an unspecified melamine oxalate without verifying the distinct CAS registry number thus carries a quantifiable risk of formulation failure, regulatory non-compliance, or batch-to-batch irreproducibility.

DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS 70285-36-8): Comparator-Based Quantitative Differentiation Evidence


Melamine-to-Oxalate Stoichiometry as a Tunable Performance Parameter: 2:1 vs. 1:1 Comparison

DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS 70285-36-8) possesses a 2:1 melamine-to-oxalate molar ratio (C₈H₁₄N₁₂O₄, MW 342.28 g/mol), compared to the 1:1 melamine monoxalate (CAS 67797-68-6, C₅H₈N₆O₄, MW 216.16 g/mol) [1]. This stoichiometric difference has direct consequences: the 2:1 salt contains a higher weight fraction of the nitrogen-rich triazine moiety, which is the active flame-retardant and gas-generating component. The patent literature (US20200308077A1) explicitly claims a melamine-to-oxalic acid molar ratio ranging from 1:1 to 2:3, confirming that stoichiometry is recognized as a formulation-critical variable rather than an interchangeable property [2].

Stoichiometry Nitrogen content Formulation design Melamine oxalate

Flame-Retardant Mechanism in Polyamide 6: Melamine Oxalate vs. Melamine Phosphate Salts – Differentiated Decomposition Pathways

In a foundational comparative study by Levchik et al. (1997), melamine oxalate added to polyamide 6 (PA-6, nylon 6) was shown to improve fire retardancy as measured by oxygen index (LOI) and UL94 vertical burning tests [1]. Critically, the study established that melamine oxalate operates via a fundamentally different mechanism from phosphorus-containing melamine salts such as dimelamine phosphate and melamine pyrophosphate. Melamine oxalate (along with melamine, melamine phthalate, and melamine cyanurate) facilitates thermal decomposition of PA-6 with increased evolution of oligomeric chain fragments instead of caprolactam, promoting non-combustible flow dripping and flame extinguishment [1]. In contrast, dimelamine phosphate and melamine pyrophosphate react with PA-6 through liberated phosphoric acids to produce phosphoric esters that yield char via an intumescent mass-retention mechanism [1]. This mechanistic divergence means formulation scientists selecting a melamine salt for PA-6 must decide between a drip-promoting extinguishment strategy (oxalate-type) versus a char-forming barrier strategy (phosphate-type), with implications for final part integrity and post-fire residue management.

Flame retardancy Polyamide 6 Thermal decomposition Non-halogen FR

Gas Generant Combustion Performance: Melamine Oxalate-Based Formulations Deliver Quantifiable Burn Rate and Temperature Specifications

US Patent Application US20200308077A1 discloses gas generant compositions comprising melamine oxalate compounds for automotive airbag inflators, with explicit quantitative performance specifications [1]. The claimed compositions achieve a maximum combustion flame temperature (Tc) of ≤1700 K (≈1427 °C), with preferred embodiments operating in the range of 1400–1600 K (1127–1327 °C), classifying them as 'cool-burning' formulations [1]. The linear burn rate is specified as ≥18 mm/s at 10 MPa pressure, with a gas yield of ≥5.7 moles/100 cm³ and a linear burn rate pressure exponent of ≤0.35 [1]. While the patent covers melamine oxalate compounds broadly (including monoxalate and dimelamine trioxalate), the 2:1 stoichiometry of DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS 70285-36-8) places it within the claimed compositional range and makes it directly relevant to formulations targeting these performance windows [1].

Gas generant Airbag inflator Cool-burning Burn rate Pyrotechnics

Crystalline Structural Differentiation: Melaminium Bis(hydrogen oxalate) Single-Crystal Data as a Structural Analog Reference

Single crystals of melaminium bis(hydrogen oxalate) (MOX), a closely related structural analog, have been grown and characterized in detail, providing a reference framework for understanding the solid-state behavior of DI[1,3,5-Triazine-2,4,6-triamine] oxalate [1]. MOX crystallizes in the monoclinic system with space group C2/c and lattice parameters a = 20.075 Å, b = 8.477 Å, c = 6.983 Å, β = 102.6°, V = 1159.73 ų [1]. Thermogravimetric analysis (TGA) at heating rates of 10, 15, and 20 °C/min revealed that thermal decomposition occurs in two distinct stages, with the process exhibiting kinetically complex behavior as indicated by significant variation in effective activation energy (Ea) with conversion progress (α) [1]. The average effective activation energy for crystallization was determined as 276 kJ/mol, with an Avrami exponent of 1.95 indicating surface-crystallization-dominated kinetics [1]. Dielectric studies further demonstrated that both dielectric constant and dielectric loss decrease with increasing frequency, reaching near-constant values in the high-frequency region [1]. While these data are for the bis(hydrogen oxalate) analog rather than CAS 70285-36-8 directly, they establish that the melamine-oxalate crystal family exhibits well-defined, measurable solid-state properties that can differentiate members of this compound class for applications requiring specific thermal or dielectric behavior.

Crystal structure Thermal decomposition Dielectric properties Single crystal X-ray diffraction

DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS 70285-36-8): Evidence-Backed Application Scenarios for Procurement and R&D


Halogen-Free Flame-Retardant Formulations for Polyamide 6 (Nylon 6) Requiring Drip-Promoted Extinguishment

Based on the mechanistic evidence from Levchik et al. (1997), DI[1,3,5-Triazine-2,4,6-triamine] oxalate is suitable for PA-6 flame-retardant formulations where the desired extinguishment strategy relies on promoting non-combustible flow dripping and altered thermal decomposition pathways (oligomeric chain fragment evolution instead of caprolactam release), rather than char-forming intumescent mechanisms [1]. The 2:1 stoichiometry provides a higher nitrogen mass fraction (~49.1% calculated) compared to the 1:1 monoxalate (~38.9%), potentially enhancing nitrogen gas dilution effects during combustion [2][3]. This application scenario is distinct from that of phosphate-based melamine salts (e.g., dimelamine phosphate, melamine pyrophosphate), which operate via a char-forming condensed-phase mechanism and are therefore indicated for applications requiring structural residue retention [1].

Cool-Burning Gas Generant Co-Fuel for Automotive Airbag Inflator Formulations

US Patent US20200308077A1 establishes melamine oxalate compounds—including the 2:1 stoichiometry represented by CAS 70285-36-8—as co-fuel components in cool-burning gas generant compositions for automotive passive restraint systems [1]. Target performance specifications include maximum flame temperature Tc ≤1700 K (preferably 1400–1600 K), linear burn rate ≥18 mm/s at 10 MPa, gas yield ≥5.7 moles/100 cm³, and burn rate pressure exponent ≤0.35 [1]. The patent explicitly claims melamine-to-oxalic acid molar ratios from 1:1 to 2:3, directly encompassing the 2:1 stoichiometry of DI[1,3,5-Triazine-2,4,6-triamine] oxalate and positioning it as a defined compositional option for formulators seeking to achieve these specified combustion performance windows [1].

Crystallographic and Thermal Analysis Research on Nitrogen-Rich Organic Salts

The melamine oxalate family, including DI[1,3,5-Triazine-2,4,6-triamine] oxalate, provides a model system for studying how stoichiometry modulates crystal packing, hydrogen-bonding networks, thermal decomposition kinetics, and dielectric behavior in nitrogen-rich organic salts [1]. The detailed characterization of the structurally related melaminium bis(hydrogen oxalate) single crystal (monoclinic C2/c, two-stage thermal decomposition, kinetically complex degradation, Avrami exponent = 1.95, frequency-dependent dielectric response) establishes a methodological template for analogous studies on the 2:1 salt [1]. Researchers investigating structure-property relationships in triazine-based crystalline materials can use CAS 70285-36-8 as a stoichiometrically defined entry point for comparative crystallographic, thermal, and dielectric investigations [1].

Analytical Reference Standard for HPLC Separation of Melamine Oxalate Stoichiometric Variants

DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS 70285-36-8) has been successfully separated and characterized using a Newcrom R1 HPLC column, as documented by Sielc Technologies [1]. This analytical method enables differentiation of the 2:1 salt from the 1:1 monoxalate (CAS 67797-68-6) and other stoichiometric variants, providing quality control laboratories with a validated chromatographic approach for identity confirmation and purity assessment of incoming material. For procurement and formulation quality assurance, this HPLC capability supports the verification that the supplied material matches the specified CAS registry number and stoichiometry, mitigating the risk of inadvertent substitution with other melamine oxalate salts [1][2].

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